molecular formula C11H12N2O2 B4608771 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile

4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile

Cat. No.: B4608771
M. Wt: 204.22 g/mol
InChI Key: NIYVYKHDYXJFFN-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with dimethyl, oxopropoxy, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium ferricyanide in an alkaline medium, which results in the formation of oxidation products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to facilitate industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide in an alkaline medium.

    Substitution Reagents: Various nucleophiles can be used depending on the desired substitution pattern.

Major Products:

Scientific Research Applications

4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, derivatives of this compound have shown affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity .

Comparison with Similar Compounds

Comparison: 4,6-Dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4,6-dimethyl-2-(2-oxopropoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-8(2)13-11(10(7)5-12)15-6-9(3)14/h4H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYVYKHDYXJFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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